molecular formula C10H14F2N2O2 B1492912 ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1461708-85-9

ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1492912
CAS No.: 1461708-85-9
M. Wt: 232.23 g/mol
InChI Key: IWLAJRXQWGDREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 2,2-difluoroethyl substituent at the 1-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and an ethyl ester moiety at the 4-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The 2,2-difluoroethyl group introduces electronegative fluorine atoms, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or dipole-dipole effects .

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-4-16-10(15)9-6(2)13-14(7(9)3)5-8(11)12/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLAJRXQWGDREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)CC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₈H₁₀F₂N₂O₂
  • CAS Number : 1461708-85-9
  • Molecular Weight : 194.17 g/mol

The biological activity of pyrazole derivatives, including this compound, can be attributed to their interactions with various biological targets. Pyrazoles are known to exhibit a range of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. In a study comparing various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs such as dexamethasone .

Antimicrobial Activity

Pyrazole derivatives also display antimicrobial properties. This compound's structural analogs have been tested against various bacterial strains. For example, compounds with similar structures have shown effectiveness against E. coli and S. aureus, indicating potential applications in treating bacterial infections .

Research Findings

A summary of key studies related to the biological activity of pyrazole derivatives is presented in the following table:

Study ReferenceCompound TestedBiological ActivityResults
Various PyrazolesAnti-inflammatoryCompounds showed up to 85% inhibition of TNF-α
Pyrazole DerivativesAntimicrobialEffective against E. coli and S. aureus
Pyrazole AnaloguesAntitubercularHigh potency against Mycobacterium tuberculosis

Case Study 1: Anti-inflammatory Effects

In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard treatments .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported the synthesis of novel pyrazole compounds and evaluated their antibacterial activity against multiple strains. One compound demonstrated notable efficacy against Pseudomonas aeruginosa, suggesting the potential for development as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate differ primarily in the substituent at the 1-position of the pyrazole ring. Below is a comparative analysis based on substituent effects, molecular properties, and applications:

Compound 1-Position Substituent Molecular Weight Regulatory Status Key Applications
This compound (Target) 2,2-Difluoroethyl Not Reported Not Available Research intermediate, agrochemicals
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-Bromophenyl Not Reported Not on regulatory lists Synthetic intermediate
Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 6-Hydroxy-3-pyridazinyl Not Reported Not Applicable Scientific research
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 2-Bromophenyl Discontinued Not Available Discontinued (synthesis challenges)
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-Methoxyphenyl 274.32 Not Reported Pharmaceutical intermediates

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Bromophenyl analogs (e.g., 4-bromophenyl and 2-bromophenyl) exhibit moderate electron-withdrawing effects, which may enhance halogen bonding but reduce solubility in polar solvents .

Regulatory and Commercial Considerations

  • Discontinued Analogs : Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Preparation Methods

Claisen Condensation of Alkyl Difluoroacetate

The synthesis begins with a Claisen condensation reaction involving a haloalkylacetate (specifically a difluoroacetoacetate derivative) and an alkyl acetate, typically ethyl acetate, to form an enolate salt intermediate.

  • Starting Materials:

    • Alkyl difluoroacetate (e.g., ethyl 2,2-difluoroacetate)
    • Alkyl acetate (e.g., ethyl acetate)
    • Base (alkali metal or alkali earth metal hydroxides)
  • Reaction Conditions:

    • Base equivalents range from 0.05 to 5.0 relative to the alkyl difluoroacetate.
    • Reaction proceeds under controlled temperature to avoid saponification of the ester group.
  • Key Notes:

    • Excess base (>1 equivalent) can cause saponification, leading to undesired salt formation.
    • The enolate salt formed is basic and requires subsequent acidification.

Acidification of the Enolate Salt

Acidification is a critical step to release the free alkyl difluoroacetoacetate from its enolate salt form. Various acids and methods have been developed to optimize this step.

  • Traditional Acidification:

    • Strong acids such as hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid (H2SO4), phosphoric acid (H3PO4), acetic acid, formic acid, oxalic acid, methanesulfonic acid, or p-toluenesulfonic acid.
    • Acid is added after Claisen condensation completion.
    • The acid neutralizes the basic enolate salt, forming inorganic salts like NaCl, NaBr, or sodium sulfate as by-products.
  • Gaseous Acid Introduction:

    • Bubbling HCl or HBr gas through the reaction mixture with small amounts of water.
    • Requires corrosion-resistant equipment due to the corrosive nature of gases.
    • The inorganic salts formed remain suspended and are filtered off.
  • Mild Acidification Using Carbonic Acid:

    • Introduction of carbon dioxide gas or dry ice into aqueous reaction mixture generates carbonic acid in situ.
    • The pH is adjusted to 5-7, releasing the free ester.
    • This method produces environmentally benign sodium bicarbonate as the only by-product.
    • Advantages include mild conditions, reduced corrosion, and lower hazardous waste generation.

Coupling with Trialkyl Orthoformate

The free alkyl difluoroacetoacetate is then reacted with trialkyl orthoformate in the presence of acetyl anhydride to form an intermediate alkyl 2-alkoxymethylene-difluoro-3-oxobutyrate.

  • Reaction Conditions:

    • Conducted in acetyl anhydride solvent.
    • Excess acetyl anhydride is used to drive the reaction.
  • Outcome:

    • Formation of a key intermediate that is primed for pyrazole ring closure.

Pyrazole Ring Closure Reaction

The final step involves cyclization to form the pyrazole ring, yielding ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Reagents:

    • Methyl hydrazine hydrate or methyl hydrazine.
    • Weak bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate.
  • Reaction Conditions:

    • Two-phase system with aqueous base solution.
    • Temperature controlled from -20 °C to 5 °C, preferably -10 °C to 0 °C.
    • The base assists in regioselective ring closure, suppressing undesired isomers.
  • Advantages of Weak Bases:

    • Minimize formation of undesired regioisomers.
    • Provide higher yield and regioselectivity compared to strong bases like sodium hydroxide.

Summary of Key Reaction Steps and Conditions

Step Reactants/Conditions Notes
Claisen Condensation Alkyl difluoroacetate + alkyl acetate + base (NaOH, KOH) Base equivalents 0.05–5.0; avoid saponification
Acidification Strong acids (HCl, H2SO4) or gaseous acid (HCl gas) or CO2 CO2 acidification preferred for mild conditions and environmental benefits
Coupling with Orthoformate Trialkyl orthoformate + acetyl anhydride Forms alkyl 2-alkoxymethylene-difluoro-3-oxobutyrate intermediate
Pyrazole Ring Closure Methyl hydrazine + weak base (Na2CO3, KHCO3) + low temp Two-phase system; weak base improves regioselectivity and yield

Research Findings and Industrial Considerations

  • The use of carbonic acid generated in situ by CO2 introduction is a significant advancement, reducing hazardous waste and corrosion issues associated with strong acid use.
  • The process yields comparable or improved product purity and yield compared to traditional acidification methods.
  • Weak bases in the ring closure step reduce by-product formation and improve regioselectivity, which is critical for pharmaceutical-grade purity.
  • Industrial-scale production benefits from corrosion-resistant equipment and optimized reaction conditions to handle gaseous acids safely when used.
  • The entire process is designed to minimize hazardous waste, lower manufacturing costs, and improve environmental safety.

Q & A

Basic: How can researchers optimize the synthesis of ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate to improve yield and purity?

Methodological Answer:

  • Key Factors :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution efficiency for introducing the 2,2-difluoroethyl group .
    • Catalyst Selection : Alkali metal carbonates (e.g., K₂CO₃) improve reaction rates in esterification and alkylation steps .
    • Temperature Control : Elevated temperatures (~80°C) are critical for cyclization and reducing side products .
  • Experimental Design :
    Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, stoichiometry) and identify optimal conditions while minimizing trial numbers . For example, fractional factorial designs can isolate significant variables affecting yield .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • Multi-Technique Validation :
    • XRD : Resolve crystal structure and confirm substitution patterns (e.g., monoclinic systems observed in pyrazole derivatives) .
    • FTIR : Identify functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N-H bending in pyrazole rings) .
    • ¹H/¹³C NMR : Assign protons and carbons (e.g., δ 1.3–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for OCH₂) and detect fluorinated substituent splitting patterns .
    • LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 275) and monitor purity during synthesis .

Advanced: How can computational chemistry predict reactivity or optimize synthesis pathways for this compound?

Methodological Answer:

  • Quantum Chemical Workflow :
    • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation or cyclization .
    • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent interactions and predict reaction rates .
    • Machine Learning : Train models on existing pyrazole synthesis data to recommend optimal conditions (e.g., temperature, catalyst loading) .
  • Validation : Cross-check computational predictions with experimental kinetic studies (e.g., Arrhenius plots for reaction rates) .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study :
    • Contradiction : A mismatch between NMR (expected 3,5-dimethyl substitution) and XRD (unexpected dihedral angles).
    • Resolution :

Re-synthesize the compound under controlled conditions to rule out impurities .

Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) that may obscure signals .

DFT-NMR Comparison : Calculate theoretical chemical shifts and compare with experimental data to validate assignments .

  • Example : In related pyrazoles, XRD confirmed a planar pyrazole ring despite NMR signal broadening due to fluorinated substituents .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in pyrazole derivatives?

Methodological Answer:

  • Systematic Approach :
    • Functional Group Variation : Synthesize analogs (e.g., replacing the difluoroethyl group with trifluoromethyl or hydroxyethyl) to assess electronic/steric effects .
    • Biological Assays : Pair synthetic modifications with activity screens (e.g., antimicrobial or enzyme inhibition assays) .
    • QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ, LogP) with bioactivity using multivariate regression .
  • Data Integration : Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference with known pyrazole pharmacophores .

Basic: What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

  • Stepwise Protocol :
    • Liquid-Liquid Extraction : Separate organic phase (ethyl acetate) from aqueous salts post-reaction .
    • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 → 6:4) to resolve ester and unreacted precursors .
    • Recrystallization : Optimize solvent (e.g., ethanol/water mixture) for crystal formation and impurity removal .
  • Purity Validation :
    • HPLC : Ensure ≥95% purity (retention time ~12.5 min, C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers investigate the kinetic behavior of reactions involving this compound?

Methodological Answer:

  • Experimental Design :
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reactant consumption (e.g., ester carbonyl peak decay) in real time .
    • Rate Law Determination : Conduct pseudo-first-order experiments by varying concentrations of limiting reagents (e.g., difluoroethyl bromide) .
  • Computational Support :
    • Microkinetic Modeling : Integrate experimental rate data with DFT-calculated activation energies to refine mechanistic pathways .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Risk Mitigation :
    • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with fluorinated intermediates .
    • Ventilation : Use fume hoods during solvent evaporation or high-temperature steps to avoid inhalation of volatile organics .
    • Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., quench with NaHCO₃ for residual HBr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.